Isohomobrassinolide

Übersicht

Beschreibung

Brassinosteroids are a class of plant-specific steroid hormones that play a crucial role in regulating various physiological processes in plants, such as growth, development, and stress responses . Isohomobrassinolide has been shown to selectively activate the PI3K/Akt signaling pathway by increasing Akt phosphorylation in vitro .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of isohomobrassinolide involves several steps, starting from readily available sterol precursors. One common synthetic route includes the oxidation of sterols to produce ketones, followed by reduction and cyclization reactions to form the brassinosteroid structure . The reaction conditions typically involve the use of strong oxidizing agents, such as chromium trioxide or potassium permanganate, and reducing agents like sodium borohydride .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar synthetic routes as described above. High-performance liquid chromatography (HPLC) is commonly used to purify the final product . The process is optimized to ensure high yield and purity, making it suitable for commercial applications in agriculture and research .

Analyse Chemischer Reaktionen

Key Chemical Features for Activity

The biological activity of brassinosteroids like Isohomobrassinolide depends on specific structural features [1, 3]:

- (22R,23R)-vicinal diol moiety: Essential for high activity .

- (24S) configuration: Important for the molecule's interaction with plant signaling pathways [1, 3].

Comparison of Brassinosteroids

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Homobrassinolide | C29H50O6 | Precursor to this compound; widely studied for growth promotion |

| Brassinolide | C28H48O6 | Most active brassinosteroid; critical for cell elongation |

| 24-Epibrassinolide | C28H48O6 | Active form; enhances stress tolerance similarly to this compound |

| This compound | C29H50O6 | Specific structural modifications enhance biological activity; effective in promoting growth under stress conditions [3, 10] |

Role in Stress Tolerance

This compound enhances stress tolerance in plants, particularly under conditions like salinity and drought. It also affects major antioxidative enzymes, increasing relative water content, nitrate reductase activity, chlorophyll content, and membrane stability under stress . 28-Homobrassinolide, related to this compound, has been shown to improve drought tolerance in soybean seedlings by modulating osmolytes, the AsA–GSH cycle, and enzyme activities .

Effects on Enzyme Activity

Homobrassinolide treatments can ameliorate the activities of scavenging enzymes such as peroxidase (POD), catalase (CAT), and superoxide dismutase (SOD) under temperature stress . These treatments also protect photosynthetic pigments that typically decrease under stress .

Wissenschaftliche Forschungsanwendungen

Plant Growth Promotion

Isohomobrassinolide has been extensively studied for its ability to enhance plant growth. It influences several key physiological processes:

- Cell Elongation and Division : IHB promotes cell elongation and division, leading to increased plant height and biomass.

- Photosynthesis Enhancement : It enhances photosynthetic efficiency, allowing plants to better utilize sunlight for growth.

- Root Development : IHB application has been shown to improve root growth, which is crucial for nutrient and water uptake.

Case Study: Crop Yield Improvement

In a controlled study involving tomato plants, the application of this compound resulted in a 25% increase in fruit yield compared to untreated controls. The treated plants exhibited enhanced leaf area and improved chlorophyll content, which contributed to better photosynthetic performance.

Stress Tolerance Enhancement

This compound plays a significant role in helping plants cope with abiotic stresses such as drought, salinity, and extreme temperatures.

- Drought Resistance : Research indicates that IHB-treated plants show reduced water loss through transpiration and improved water retention capabilities.

- Salinity Tolerance : IHB application has been linked to enhanced ion homeostasis in saline conditions, allowing plants to maintain cellular function despite high salt levels.

Case Study: Drought Stress Mitigation

A study on wheat showed that plants treated with this compound had a 30% higher survival rate under drought conditions compared to untreated plants. The treated wheat exhibited higher levels of osmoprotectants, which are critical for maintaining cell integrity during water stress.

Soil Bioremediation

This compound has potential applications in environmental biotechnology, particularly in soil remediation efforts.

- Heavy Metal Detoxification : IHB can enhance the growth of hyperaccumulator plants that are capable of absorbing heavy metals from contaminated soils.

- Microbial Activity Enhancement : The application of IHB improves microbial activity in the soil, which aids in the breakdown of pollutants.

Case Study: Phytoremediation of Heavy Metals

In experiments involving Brassica juncea (a known hyperaccumulator), IHB-treated plants demonstrated significantly higher accumulation of cadmium and lead compared to controls. This suggests that this compound can be effectively used to enhance phytoremediation strategies for contaminated sites.

Agricultural Applications

The agricultural sector benefits from the use of this compound as a growth regulator and stress mitigator.

- Application Methods : IHB can be applied through foliar sprays or soil drenching.

- Compatibility with Other Agrochemicals : Studies indicate that IHB can be combined with fertilizers and pesticides without adverse effects, enhancing overall crop management strategies.

Data Table: Comparison of this compound with Other Brassinosteroids

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C27H48O6 | Enhances growth and stress tolerance |

| Homobrassinolide | C27H48O6 | Precursor; widely studied for growth promotion |

| Brassinolide | C28H48O6 | Most active brassinosteroid; critical for cell elongation |

| 24-Epibrassinolide | C28H48O6 | Enhances stress tolerance similarly to IHB |

Wirkmechanismus

Isohomobrassinolide exerts its effects by selectively activating the PI3K/Akt signaling pathway . This pathway is crucial for regulating cell growth, survival, and metabolism. This compound increases Akt phosphorylation, leading to the activation of downstream targets involved in cell proliferation and survival . Additionally, it modulates the expression of various genes involved in stress responses and growth regulation .

Vergleich Mit ähnlichen Verbindungen

Isohomobrassinolide is structurally similar to other brassinosteroids, such as brassinolide and castasterone . it exhibits unique biological activities due to its specific stereochemistry and functional groups . Compared to brassinolide, this compound has a higher affinity for the PI3K/Akt signaling pathway, making it more effective in certain applications . Other similar compounds include 24-epibrassinolide and 28-homobrassinolide, which also belong to the brassinosteroid family and share similar structural features .

Biologische Aktivität

Isohomobrassinolide (IHB) is a member of the brassinosteroid family, a class of plant hormones known for their diverse roles in regulating plant growth and development. This article delves into the biological activity of this compound, highlighting its physiological effects, mechanisms of action, and applications in agriculture.

Overview of this compound

This compound is structurally related to homobrassinolide, differing mainly in its configuration. Its chemical formula is CHO, and it is recognized for promoting growth and enhancing stress tolerance in plants under adverse conditions such as drought and salinity.

This compound exerts its biological effects through several key mechanisms:

- Cell Elongation and Division : IHB stimulates cell elongation by activating plasma membrane H-ATPase, which is integral to the "acid-growth theory." This activation leads to increased cell wall loosening and expansion .

- Gene Expression Modulation : It influences the expression of brassinosteroid-responsive genes, enhancing the synthesis of proteins, nucleic acids, and sugars. This modulation is crucial for stress resistance and overall plant vigor .

- Synergistic Effects with Other Hormones : IHB works synergistically with gibberellins (GAs) to promote growth by modulating GA biosynthesis-related gene expression .

Physiological Effects

The application of this compound has been shown to yield significant physiological benefits:

- Growth Promotion : Studies indicate that IHB enhances plant height, leaf area, and overall biomass. For instance, tomato plants treated with IHB exhibited increased fruit yield and quality compared to untreated controls .

- Stress Tolerance : IHB improves resilience against abiotic stresses. It has been documented to increase proline production, which aids in osmotic adjustment during drought conditions .

- Nutrient Uptake : Enhanced nutrient absorption has been observed in plants treated with IHB, contributing to improved growth performance under nutrient-deficient conditions .

Case Studies

Several studies illustrate the effectiveness of this compound in various crops:

-

Tomato Growth Enhancement :

- A field study conducted over two years demonstrated that applying 0.12 g a.i. ha of homobrassinolide (which includes IHB as a component) significantly improved fruit quality parameters such as firmness and ascorbic acid content .

- Results indicated an increase in fruit yield from 80.46 t ha to 91.07 t ha under optimal treatment conditions.

- Stress Response in Rice :

Comparative Analysis with Other Brassinosteroids

This compound's efficacy can be compared with other brassinosteroids like brassinolide (BL) and 24-epibrassinolide (24-EBL). The following table summarizes their key features:

| Compound | Key Features | Efficacy in Stress Tolerance | Growth Promotion |

|---|---|---|---|

| This compound | Enhances stress tolerance; promotes growth | High | High |

| Brassinolide | Most active brassinosteroid; critical for elongation | Moderate | Very High |

| 24-Epibrassinolide | Active form; similar effects on stress response | High | Moderate |

Eigenschaften

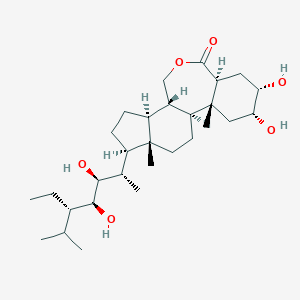

IUPAC Name |

15-(5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl)-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIKODJJEORHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 28-Homobrassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80483-89-2 | |

| Record name | 28-Homobrassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

269 - 270 °C | |

| Record name | 28-Homobrassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.